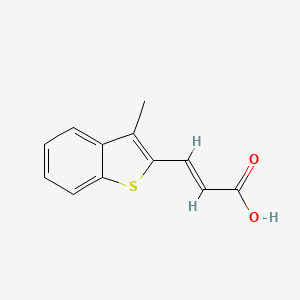
(E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid, also known as MBPA, is a chemical compound with potential applications in scientific research. MBPA is a member of the stilbene family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The exact mechanism of action of (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid is not fully understood, but it is believed to involve modulation of various signaling pathways. (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid has been shown to inhibit NF-κB and MAPK signaling, which are involved in inflammation and cell survival. It also activates the Nrf2-ARE pathway, which is responsible for antioxidant and detoxification responses. Further studies are needed to fully elucidate the mechanism of action of (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid.
Biochemical and Physiological Effects:
(E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid has been found to modulate various biochemical and physiological processes. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of NF-κB and MAPK signaling pathways. (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid has also been found to induce cell cycle arrest and apoptosis in cancer cells, as well as protect against oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid has several advantages for use in scientific research. It is relatively easy to synthesize and purify, and has been shown to exhibit a range of biological activities. However, there are also some limitations to its use. (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid can be unstable under certain conditions, and its mechanism of action is not fully understood. Additionally, further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid. One area of interest is its potential as a therapeutic agent for inflammatory and neurodegenerative diseases. Further studies are needed to determine its safety and efficacy in animal models and humans. Additionally, the development of analogs of (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid with improved potency and selectivity could lead to the discovery of novel therapeutics. Finally, the elucidation of the mechanism of action of (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid could provide insights into the regulation of inflammatory and cell survival pathways.
Méthodes De Synthèse
(E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid can be synthesized through a multi-step process starting with the condensation of 2-acetylthiophene with benzaldehyde, followed by cyclization and oxidation. The final step involves the Wittig reaction to form the double bond between the thienyl and propenyl groups. The yield of (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid can be improved by optimizing reaction conditions and purification methods.
Applications De Recherche Scientifique
(E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as induce cell cycle arrest and apoptosis in cancer cells. Additionally, (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid has been found to protect against oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
(E)-3-(3-methyl-1-benzothiophen-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-9-4-2-3-5-11(9)15-10(8)6-7-12(13)14/h2-7H,1H3,(H,13,14)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSKQJRSDFLDQM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=CC=CC=C12)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

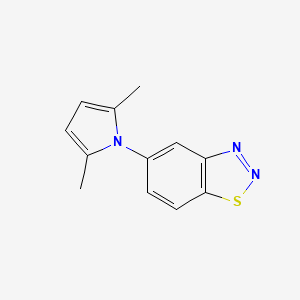
![N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2623274.png)
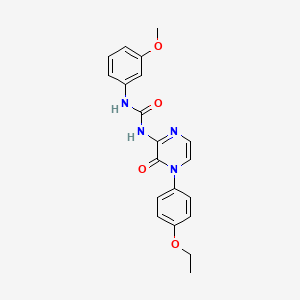

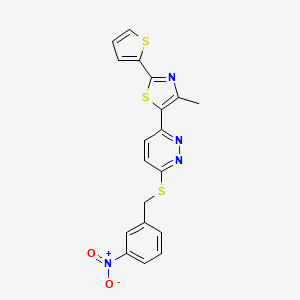
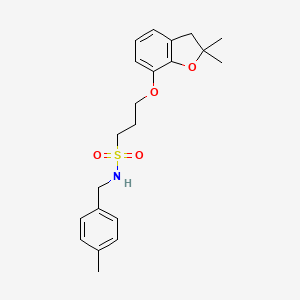
![N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide](/img/structure/B2623282.png)
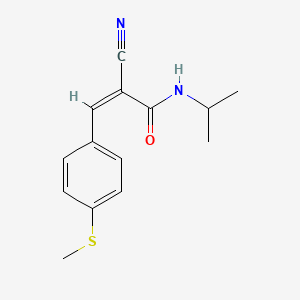
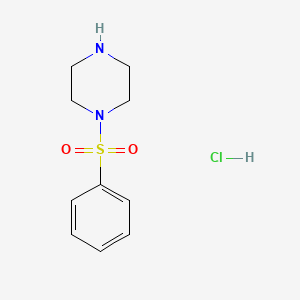
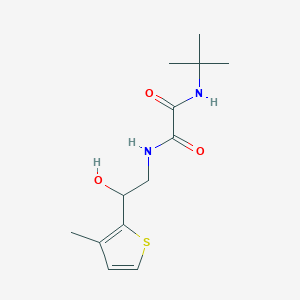
![N-(4-ethoxyphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2623290.png)
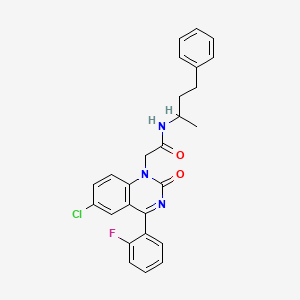
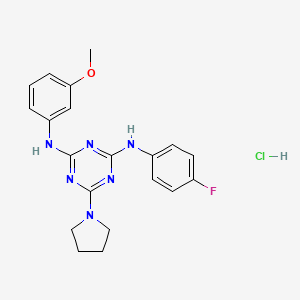
![4-[[Diethylamino(oxo)methyl]amino]benzoic acid ethyl ester](/img/structure/B2623294.png)